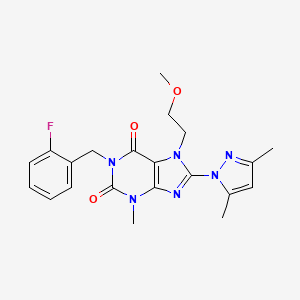
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Evaluation and Safety for Use in Food and Beverage Applications
A toxicological evaluation of two novel bitter modifying flavour compounds, closely related to the specified chemical structure, demonstrated their safety for use in food and beverage applications. These compounds undergo oxidative metabolism in vitro and in vivo, leading to rapid conversion to O-sulfate and O-glucuronide conjugates. Studies revealed no mutagenic, clastogenic, or developmental toxicity effects at doses up to 1000 mg/kg bw/day, indicating a high level of safety for consumption (Karanewsky et al., 2016).
Potential in Neurodegenerative Disease Treatment
Research on 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a similar core structure, identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds also demonstrated the ability to inhibit monoamine oxidases (MAO), suggesting potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. This could offer advantages over single-target therapeutics in managing conditions such as Parkinson's disease (Brunschweiger et al., 2014).
Cytotoxic Activity Against Cancer Cell Lines
A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, showed potent cytotoxic activities against various cancer cell lines, including murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some compounds demonstrated IC(50) values less than 10 nM, indicating strong potential for cancer treatment (Deady et al., 2003).
Antimycobacterial Properties
Research into 6-(2-furyl)-9-(p-methoxybenzyl)purines, related to the specified chemical, revealed significant antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. This indicates potential applications in developing new treatments for tuberculosis, with specific modifications enhancing bioactivity and selectivity (Braendvang & Gundersen, 2007).
Green Catalysis and Synthesis of Novel Compounds
The use of theophylline as a green catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives highlights an eco-friendly approach to chemical synthesis. This process demonstrates the utility of related compounds in facilitating the development of photochromic materials and biologically active products under solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-7-5-6-8-16(15)22/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDWMECJTUMCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16855706 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



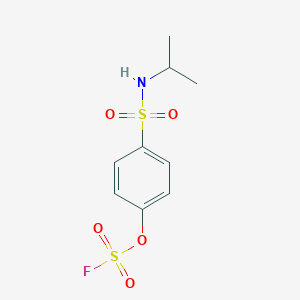
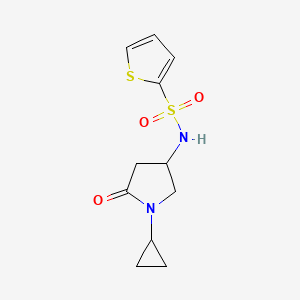
![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)
![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)
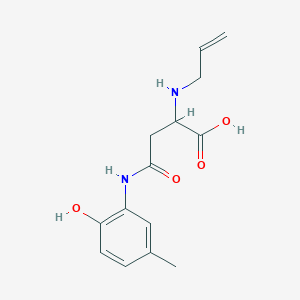
![N-(2-acetamidoethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2439481.png)
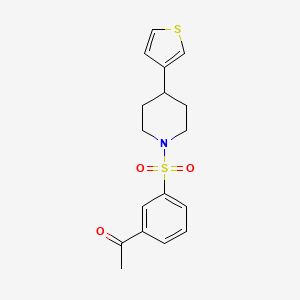
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2439485.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)


![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)